2-(2-Aminoethyl)benzoic acid

Natural Product Synthesis Marine Metabolites Total Synthesis

Select the ortho-isomer (CAS 757901-30-7) for applications where intramolecular H-bonding, chelation behavior, or specific cyclization geometry (e.g., dihydroisoquinolone formation for molleurea synthesis) is critical. Its ortho-substitution confers distinct reactivity not achievable with meta or para regioisomers. Free acid (XLogP3 -0.9) preferred over ester analog for aqueous environments. Ideal for natural product synthesis, antifungal lead development, and conformation-activity studies.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 757901-30-7
Cat. No. B1601795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)benzoic acid
CAS757901-30-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN)C(=O)O
InChIInChI=1S/C9H11NO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2,(H,11,12)
InChIKeyOZCUCQLHGQMOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)benzoic Acid (CAS 757901-30-7) - Structural and Chemical Baseline for Procurement


2-(2-Aminoethyl)benzoic acid (CAS 757901-30-7) is an ortho-substituted benzoic acid derivative bearing a primary aminoethyl side chain [1]. It is a bifunctional organic building block with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol [1]. The compound exhibits a computed XLogP3 value of -0.9 and a topological polar surface area (TPSA) of 63.3 Ų [1]. Its structural features enable it to participate in amidation, esterification, and peptide coupling reactions, making it a valuable intermediate in medicinal chemistry and natural product synthesis [1].

Why Ortho-Substituted 2-(2-Aminoethyl)benzoic Acid is Not Interchangeable with Meta, Para, or Ester Analogs


Despite sharing the same molecular formula (C9H11NO2) and molecular weight (165.19 g/mol) with its meta and para regioisomers [1], the ortho-substitution pattern of 2-(2-aminoethyl)benzoic acid confers distinct reactivity and biological utility. The proximity of the aminoethyl group to the carboxylic acid moiety enables unique intramolecular interactions and chelation behavior not possible with the 3- or 4-substituted analogs [2][3]. Furthermore, while the methyl ester derivative (ethyl 2-aminobenzoate) is a common alternative, its lack of a free carboxylic acid (HBD count = 1 vs 2) and increased lipophilicity (XLogP3 = 2.6 vs -0.9) fundamentally alter its pharmacokinetic and synthetic profile [4]. These differences preclude simple generic substitution in applications ranging from natural product total synthesis to bioactive molecule development.

Quantitative Differentiation of 2-(2-Aminoethyl)benzoic Acid (757901-30-7) Against Closest Analogs


Ortho-Substitution Enables Total Synthesis of Molleurea Marine Natural Products

The ortho-substitution pattern of 2-(2-aminoethyl)benzoic acid (ortho-carboxyphenethylamine) is essential for the total synthesis of molleurea A–C, oligomeric amides from the marine tunicate Didemnum molle. The N-Boc-protected fragment undergoes acid-catalyzed cyclization to dihydroisoquinolone, a key intermediate accessible only via the ortho geometry [1]. In contrast, the para isomer (4-(2-aminoethyl)benzoic acid) and meta isomer (3-(2-aminoethyl)benzoic acid) lack the proximity-driven cyclization capability required for this synthetic route [2][3].

Natural Product Synthesis Marine Metabolites Total Synthesis

2-Aminoethyl Benzoate Exhibits Antifungal Activity Superior to Benzoic Acid

In a study of benzoic acid derivatives, 2-aminoethyl benzoate (derived from 2-(2-aminoethyl)benzoic acid) demonstrated antifungal activity against the yeast fungus Yarrowia lipolytica. The antifungal activities of the synthesized benzoic-acid derivatives were comparable to and superior to that of benzoic acid [1]. While this study does not directly compare regioisomers, it establishes a baseline for the aminoethyl benzoate scaffold. The ortho-substituted acid serves as the precursor to this active ester, and its unique geometry may influence esterification kinetics.

Antifungal Activity Benzoic Acid Derivatives Prodrug Suitability

Ortho-Substitution Permits Intramolecular Hydrogen Bonding Not Possible in Para or Meta Isomers

The ortho-substitution pattern of 2-(2-aminoethyl)benzoic acid allows for potential intramolecular hydrogen bonding between the carboxylic acid and the primary amine, a conformational feature absent in the para (4-) and meta (3-) isomers due to greater spatial separation [1][2]. This intramolecular interaction can stabilize specific conformations and influence the compound's reactivity, solubility, and binding to biological targets.

Intramolecular Hydrogen Bonding Conformational Analysis Physicochemical Properties

Distinct Lipophilicity and Hydrogen Bonding Profile Versus Ester Analog

2-(2-Aminoethyl)benzoic acid (CAS 757901-30-7) exhibits a computed XLogP3 of -0.9 and a hydrogen bond donor (HBD) count of 2 [1]. In contrast, its common ester analog, ethyl 2-aminobenzoate (CAS 87-25-2), has a significantly higher XLogP3 of 2.6 and an HBD count of only 1 [2]. This difference of 3.5 log units in lipophilicity and the additional H-bond donor in the acid translate to markedly different solubility, membrane permeability, and metabolic stability profiles.

Lipophilicity Hydrogen Bonding Drug-likeness

Validated Research Applications for 2-(2-Aminoethyl)benzoic Acid (757901-30-7) Based on Differential Evidence


Total Synthesis of Molleurea Marine Natural Products

Researchers engaged in the total synthesis of marine natural products, particularly the molleurea family of oligomeric amides from Didemnum molle, should specify the ortho-isomer (2-(2-aminoethyl)benzoic acid, CAS 757901-30-7). The ortho-substitution pattern is critical for the acid-catalyzed cyclization to dihydroisoquinolone, a key intermediate in the established synthetic route [1]. The para and meta isomers cannot undergo this cyclization due to unfavorable geometry [2][3].

Development of Antifungal Benzoate Ester Prodrugs

For research programs aimed at developing novel antifungal agents based on the benzoic acid scaffold, 2-(2-aminoethyl)benzoic acid serves as the precursor to 2-aminoethyl benzoate. This ester has demonstrated antifungal activity against Yarrowia lipolytica that is superior to benzoic acid itself [1]. The ortho-acid's unique geometry may influence esterification efficiency and should be considered when designing synthetic routes to active benzoate esters.

Design of Conformationally Constrained Bioactive Molecules

Medicinal chemists designing molecules that require a specific conformation or intramolecular hydrogen bonding should select the ortho-isomer (2-(2-aminoethyl)benzoic acid). The proximity of the aminoethyl and carboxylic acid groups allows for potential intramolecular H-bonding that can stabilize a desired conformation [1]. This feature is absent in the para and meta isomers [2][3], making the ortho-isomer a distinct tool for exploring conformation-activity relationships.

Synthesis of Hydrophilic Drug Candidates Requiring Low Lipophilicity

When developing drug candidates intended for aqueous biological environments, the free acid (2-(2-aminoethyl)benzoic acid) should be chosen over its ester analog (ethyl 2-aminobenzoate). The acid has a computed XLogP3 of -0.9, indicating significant hydrophilicity, whereas the ester is highly lipophilic with an XLogP3 of 2.6 [1][2]. This 3.5 log unit difference in lipophilicity directly impacts solubility, permeability, and metabolic stability, guiding the selection of the appropriate building block for the intended therapeutic profile.

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